DI(1-Adamantyl)benzylphosphine

Description

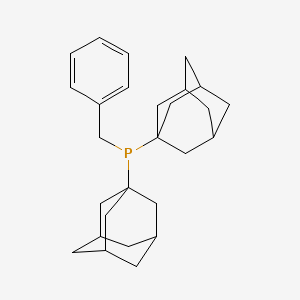

Structure

3D Structure

Properties

IUPAC Name |

bis(1-adamantyl)-benzylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37P/c1-2-4-19(5-3-1)18-28(26-12-20-6-21(13-26)8-22(7-20)14-26)27-15-23-9-24(16-27)11-25(10-23)17-27/h1-5,20-25H,6-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIAFEJRWQDKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)P(CC4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460735 | |

| Record name | Benzyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395116-70-8 | |

| Record name | Benzyldi(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of DI(1-Adamantyl)benzylphosphine

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview for the synthesis of DI(1-Adamantyl)benzylphosphine, a bulky, electron-rich phosphine ligand of significant interest in modern catalysis. The protocol herein is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of Steric Bulk and Electron Donicity

This compound, also known as cataCXium® ABn, is a monodentate phosphine ligand characterized by the presence of two sterically demanding 1-adamantyl groups and a benzyl substituent attached to the phosphorus atom.[1][2] This unique architecture imparts a combination of extreme steric bulk and strong electron-donating properties, which are highly desirable in transition metal catalysis. The bulky adamantyl moieties create a large cone angle, influencing the coordination sphere of the metal center and promoting the formation of highly active, low-coordinate catalytic species.[3] This steric hindrance can also enhance catalyst stability by preventing undesirable side reactions such as the formation of inactive dimeric species.

The electron-rich nature of the phosphine, a consequence of the sp³-hybridized carbon atoms of the adamantyl and benzyl groups, enhances the electron density on the metal center. This, in turn, facilitates crucial steps in many catalytic cycles, such as oxidative addition. Consequently, this compound has proven to be a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][5]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the key intermediate, di(1-adamantyl)phosphine. This is followed by the alkylation of this secondary phosphine with benzyl bromide to yield the final tertiary phosphine product.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Di(1-adamantyl)phosphine

The synthesis of the di(1-adamantyl)phosphine precursor is a critical first stage. A reliable method involves the reduction of bis(1-adamantyl)phosphinic chloride.

Reaction Scheme:

Caption: Synthesis of the key intermediate, di(1-adamantyl)phosphine.

Detailed Experimental Protocol:

Materials and Equipment:

-

Bis(1-adamantyl)phosphinic chloride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Concentrated hydrochloric acid (HCl)

-

Degassed water

-

Magnesium sulfate (MgSO₄)

-

Schlenk flask and standard Schlenk line equipment

-

Cannula for liquid transfers

-

Glovebox for handling air-sensitive materials

Procedure:

-

Reaction Setup: In a glovebox, a dry 500 mL Schlenk flask equipped with a magnetic stir bar is charged with bis(1-adamantyl)phosphinic chloride (10.00 g, 28.3 mmol). Anhydrous THF (120 cm³) is added to dissolve the starting material.

-

Reduction: The flask is sealed, removed from the glovebox, and connected to a Schlenk line under an inert atmosphere (argon or nitrogen). The solution is cooled to -10 °C using an appropriate cooling bath. Lithium aluminum hydride (2.54 g, 67.0 mmol) is added slowly in portions over a period of 90 minutes. Causality: Slow addition is crucial to control the exothermic reaction between LiAlH₄ and the phosphinic chloride.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred for 20 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Quenching: The resulting gray suspension is cooled back to -10 °C. A degassed solution of concentrated hydrochloric acid (5 cm³) in water (50 cm³) is added dropwise via syringe. Caution: This quenching step is highly exothermic and releases hydrogen gas. The initial addition must be extremely slow to manage the reaction rate and prevent excessive gas evolution.

-

Work-up and Extraction: Upon completion of the quenching, a two-phase system will form. To improve phase separation, an additional 5 cm³ of concentrated hydrochloric acid can be added. The upper organic layer is carefully transferred via cannula to a separate dry Schlenk flask. The aqueous layer can be further extracted with an appropriate solvent like diethyl ether to maximize yield. The combined organic phases are then dried over anhydrous magnesium sulfate.

-

Isolation and Purification: The dried organic solution is filtered through a cannula into a pre-weighed round-bottom flask. The solvent is removed under reduced pressure to yield di(1-adamantyl)phosphine as a white, powdery solid. The product should be handled and stored in an inert atmosphere due to its air sensitivity.

Characterization of Di(1-adamantyl)phosphine:

| Parameter | Expected Value |

| Appearance | White powder |

| Molecular Formula | C₂₀H₃₁P |

| Molecular Weight | 302.43 g/mol |

| Melting Point | 181-185 °C |

| ³¹P NMR (CDCl₃) | δ ≈ 17 ppm (s) |

| ¹H NMR (CDCl₃) | Complex multiplets in the range of δ 1.60-2.10 ppm corresponding to the adamantyl protons. A broad singlet for the P-H proton may also be observed. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to the adamantyl carbons are expected in the aliphatic region. |

Part 2: Synthesis of this compound

The final step in the synthesis is the alkylation of di(1-adamantyl)phosphine with benzyl bromide. This reaction proceeds via the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired tertiary phosphine.

Reaction Scheme:

Caption: The final alkylation step to produce this compound.

Detailed Experimental Protocol:

Materials and Equipment:

-

Di(1-adamantyl)phosphine

-

Benzyl bromide

-

Anhydrous, degassed solvent (e.g., THF or toluene)

-

A strong, non-nucleophilic base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))

-

Schlenk flask and standard Schlenk line equipment

-

Syringes for reagent addition

-

Glovebox

Procedure:

-

Deprotonation: In a glovebox, a dry Schlenk flask is charged with di(1-adamantyl)phosphine (1.0 eq). Anhydrous, degassed solvent is added, and the mixture is cooled to an appropriate temperature (e.g., -78 °C for n-BuLi in THF). A solution of the chosen base (1.0-1.1 eq) is added dropwise. Causality: The use of a strong base is necessary to deprotonate the secondary phosphine, forming the highly nucleophilic phosphide anion. The choice of base can influence the reaction rate and side product formation.

-

Alkylation: Benzyl bromide (1.0-1.1 eq) is added dropwise to the solution of the phosphide anion. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by ³¹P NMR spectroscopy by observing the disappearance of the starting phosphine signal and the appearance of the product signal.

-

Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a solid.

Characterization of this compound:

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₇H₃₇P |

| Molecular Weight | 392.56 g/mol [6] |

| ³¹P NMR (CDCl₃) | The chemical shift is expected in the range of δ 20-40 ppm. For comparison, the ³¹P NMR chemical shift of the structurally similar di(1-adamantyl)-n-butylphosphine is reported to be around 38.5 ppm.[7] |

| ¹H NMR (CDCl₃) | Signals for the benzyl protons are expected around δ 7.0-7.5 ppm (aromatic) and a doublet for the benzylic CH₂ group coupled to phosphorus. The adamantyl protons will appear as complex multiplets in the upfield region. |

| ¹³C NMR (CDCl₃) | Aromatic carbons of the benzyl group will be in the δ 120-140 ppm range, with the benzylic carbon showing a coupling to phosphorus. The adamantyl carbons will be in the aliphatic region. |

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[5]

-

Di(1-adamantyl)phosphine: This compound is air-sensitive and should be handled under an inert atmosphere. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[8][9]

-

Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive.[10][11] It can cause severe irritation and burns to the skin and eyes.[12] It is also a combustible liquid. All handling should be done in a fume hood, and appropriate gloves and eye protection are essential.

-

Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and flammable solid that reacts violently with water. It must be handled with extreme care under anhydrous conditions.

-

Organophosphines: Tertiary phosphines can be toxic and may have unpleasant odors. They are susceptible to oxidation, and some can be pyrophoric. It is recommended to handle them under an inert atmosphere.

Conclusion

The synthesis of this compound is a multi-step process that requires careful handling of air- and moisture-sensitive reagents. By following the detailed protocols outlined in this guide, researchers can reliably prepare this valuable bulky phosphine ligand. The profound impact of its steric and electronic properties on catalytic activity underscores the importance of such well-defined ligands in the advancement of synthetic organic chemistry and drug development.

References

-

State of New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzyl Bromide. [Link]

-

International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: Benzyl Bromide. [Link]

-

PubChem. (n.d.). Benzyl bromide. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information for: Organometallic Adamantyl Compounds. [Link]

-

Organic Syntheses. (2021). Tri-(1-adamantyl)phosphine. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Efficient Palladium-Catalyzed Synthesis of Substituted Indoles Employing a New (Silanyloxyphenyl)phosphine Ligand. [Link]

-

Barber, T., & Ball, L. T. (2021). Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate and Tri-(1-adamantyl)phosphine. CORE. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

-

SpectraBase. (n.d.). Di(1-adamantyl)-n-butylphosphine. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Davidson, J. L., et al. (2016). Structural features of di(1-adamantyl)benzylphosphane complexes of Cu(I) and Ag(I). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound 95 395116-70-8 [sigmaaldrich.com]

- 4. This compound 95 395116-70-8 [sigmaaldrich.com]

- 5. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Structural studies of steric effects in phosphine complexes. Part 3. The synthesis, characterization, and molecular structure of diacetato[tris(t-butyl)phosphine]mercury(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of Di(1-Adamantyl)benzylphosphine: An In-depth Technical Guide

Introduction

Di(1-adamantyl)benzylphosphine is a tertiary phosphine ligand characterized by its significant steric bulk, a feature imparted by the two adamantyl groups attached to the phosphorus atom. This steric hindrance is a critical attribute in the field of catalysis, where it plays a pivotal role in influencing the coordination sphere of metal centers. Such control over the metal's environment can lead to enhanced selectivity and stability of catalytic intermediates, making this phosphine a valuable tool for researchers in organic synthesis and drug development. The benzyl group, in contrast, offers a site for potential functionalization, adding to the ligand's versatility.

Given its utility in sensitive catalytic systems, a thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its behavior in chemical reactions. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the analysis of analogous structures and fundamental spectroscopic principles. Furthermore, detailed experimental protocols are provided to ensure the reliable acquisition of high-quality data, with a particular emphasis on the handling of this air-sensitive compound.

Chemical Structure and Properties

IUPAC Name: bis(1-adamantyl)-benzylphosphane[1] Synonyms: this compound, cataCXium® ABn[2][3] CAS Number: 395116-70-8[1][2][3] Molecular Formula: C₂₇H₃₇P[1][2] Molecular Weight: 392.56 g/mol [1][2]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Due to the presence of ¹H, ¹³C, and ³¹P nuclei, a combination of these NMR experiments provides a complete picture of the molecule's connectivity and electronic environment. As a tertiary phosphine, this compound is susceptible to oxidation, which necessitates careful sample preparation under an inert atmosphere to prevent the formation of the corresponding phosphine oxide.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the benzyl and adamantyl groups. The adamantyl protons will appear as broad multiplets in the aliphatic region, a characteristic feature of this rigid cage-like structure. The benzyl protons will be observed in the aromatic and benzylic regions.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | J-Coupling (Hz) |

| Phenyl-H (ortho, meta, para) | 7.0 - 7.3 | Multiplet | 5H | - |

| Benzylic-CH₂ | ~3.0 - 3.3 | Doublet | 2H | ²J(P,H) ≈ 4-6 |

| Adamantyl-CH₂ (12H) | ~1.9 - 2.1 | Broad Multiplet | 12H | - |

| Adamantyl-CH (6H) | ~1.7 - 1.9 | Broad Multiplet | 6H | - |

| Adamantyl-CH₂ (12H) | ~1.5 - 1.7 | Broad Multiplet | 12H | - |

Note: Chemical shifts are referenced to TMS (0 ppm) and are estimates based on data for analogous compounds.

Interpretation and Causality:

-

The benzyl aromatic protons appear in their typical region.

-

The benzylic protons (CH₂) are expected to show a doublet splitting due to coupling with the ³¹P nucleus (²J(P,H)).

-

The adamantyl protons exhibit complex, overlapping multiplets due to their rigid arrangement and multiple small coupling constants. Their chemical shifts are based on data from similar adamantyl phosphines.

¹³C{¹H} NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework. The signals for the carbon atoms of the adamantyl groups are expected to show coupling to the ³¹P nucleus.

| Assignment | Expected Chemical Shift (δ, ppm) | J(P,C) (Hz) |

| Phenyl-C (ipso) | ~138 - 140 | ~15-20 |

| Phenyl-C (ortho, meta, para) | ~125 - 130 | - |

| Benzylic-CH₂ | ~35 - 38 | ~18-22 |

| Adamantyl-C (quaternary, C-P) | ~40 - 43 | ~35-40 |

| Adamantyl-CH | ~37 - 39 | ~8-12 |

| Adamantyl-CH₂ | ~29 - 31 | ~6-10 |

| Adamantyl-CH₂ | ~42 - 45 | ~1-3 |

Note: Chemical shifts are referenced to TMS (0 ppm) and are estimates. J(P,C) values are approximate.

Interpretation and Causality:

-

The carbon atoms closer to the phosphorus atom exhibit larger coupling constants. The quaternary carbon of the adamantyl group directly bonded to the phosphorus will show the largest J(P,C) coupling within the adamantyl system.

-

The benzylic carbon will also show a significant one-bond coupling to phosphorus.

-

The aromatic carbons of the benzyl group will appear in their characteristic region, with the ipso-carbon showing a small coupling to the phosphorus.

³¹P{¹H} NMR Spectroscopy

The proton-decoupled ³¹P NMR spectrum is the most direct method for characterizing phosphines. It will show a single resonance for the phosphorus atom.

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ³¹P | ~25 - 35 |

Note: Chemical shifts are referenced to 85% H₃PO₄ (0 ppm).

Interpretation and Causality:

-

The chemical shift of tertiary phosphines is sensitive to the nature of the substituents. The presence of three alkyl groups (two adamantyl and one benzyl) results in a chemical shift in the upfield region typical for trialkylphosphines. The expected range is an estimation based on similar bulky phosphines. Oxidation to the corresponding phosphine oxide would result in a significant downfield shift to approximately 40-50 ppm.

Experimental Protocol: NMR Sample Preparation (Air-Sensitive)

-

Glassware Preparation: Dry an NMR tube and a small vial with a screw cap in an oven at 120 °C overnight. Allow to cool to room temperature in a desiccator.

-

Inert Atmosphere: Transfer the NMR tube, vial, and a small magnetic stir bar into a glovebox with an inert atmosphere (N₂ or Ar).

-

Sample Weighing: In the glovebox, weigh approximately 5-10 mg of this compound into the vial.

-

Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., C₆D₆ or CDCl₃, previously degassed and stored over molecular sieves) to the vial.

-

Dissolution: Add the stir bar and stir the solution until the sample is fully dissolved.

-

Transfer to NMR Tube: Using a clean pipette, transfer the solution to the NMR tube.

-

Sealing: Securely cap the NMR tube. For long-term storage or analysis, it is recommended to use an NMR tube with a J. Young valve, which allows for a vacuum-tight seal.

-

External Referencing: For ³¹P NMR, an external reference of 85% H₃PO₄ in a sealed capillary can be used.

-

Data Acquisition: Acquire the NMR spectra. For ³¹P NMR, ensure that the acquisition parameters are set appropriately for the expected chemical shift range and that proton decoupling is applied.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule through their characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic, adamantyl & benzylic) | 3000 - 2850 | Strong |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-H bend (aliphatic) | 1470 - 1350 | Medium |

| P-C stretch | ~1100 - 1000 | Medium |

| C-H out-of-plane bend (aromatic) | 900 - 675 | Strong |

Note: These are expected ranges and the actual spectrum may show multiple peaks in these regions.

Interpretation and Causality:

-

The strong C-H stretching bands below 3000 cm⁻¹ are characteristic of the numerous sp³-hybridized carbons of the adamantyl and benzylic groups.

-

The aromatic C-H and C=C stretching vibrations confirm the presence of the benzyl group.

-

The P-C stretching vibration is often weak and can be difficult to assign definitively in a complex molecule.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: As the compound is a solid, Attenuated Total Reflectance (ATR) is a convenient method.

-

Inert Atmosphere Handling: If the sample is particularly air-sensitive, the ATR crystal can be placed inside a glovebox for sample application.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which can be used to confirm its identity.

Expected Molecular Ion:

-

[M]⁺• or [M+H]⁺: m/z ≈ 392.3 (for C₂₇H₃₇P)

Proposed Fragmentation Pathway:

Caption: Proposed ESI-MS fragmentation pathway.

Interpretation and Causality:

-

The molecular ion peak should be observable, confirming the molecular weight.

-

A major fragmentation pathway is expected to be the cleavage of the P-C(benzyl) bond, which is the weakest bond to the phosphorus atom. This would result in two prominent fragments:

-

The tropylium ion ([C₇H₇]⁺) at m/z = 91, which is a very stable carbocation and a common fragment for benzyl-containing compounds.

-

The di(1-adamantyl)phosphinyl radical cation ([C₂₀H₃₀P]⁺•) at m/z = 301.

-

-

Further fragmentation of the adamantyl groups could lead to the loss of adamantyl radicals, resulting in a fragment at m/z = 135 ([C₁₀H₁₅]⁺).

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

The use of a high-resolution mass spectrometer will allow for the determination of the exact mass, confirming the elemental composition.

-

Conclusion

The spectroscopic characterization of this compound provides a detailed fingerprint for this sterically demanding and catalytically important ligand. The combination of ¹H, ¹³C, and ³¹P NMR spectroscopy allows for the complete structural assignment in solution, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry validates the molecular weight and provides insight into the compound's stability and fragmentation patterns. The protocols outlined in this guide emphasize the importance of handling this air-sensitive compound under an inert atmosphere to ensure the integrity of the sample and the acquisition of reliable and accurate spectroscopic data. This comprehensive dataset serves as an essential reference for researchers utilizing this phosphine in synthesis and catalysis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11271420, this compound. Retrieved from [Link].

-

Organic Syntheses Procedure for Tri-(1-adamantyl)phosphine, providing analogous data for adamantyl groups. Retrieved from [Link].

-

Reich, H. J. (n.d.). NMR Spectroscopy Data. University of Wisconsin-Madison. Retrieved from [Link] (for general principles of ³¹P NMR).

-

SpectraBase. Compound Search. Wiley. Retrieved from [Link] (for general spectral data of related compounds).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Benz, M. W., & Müllen, K. (1990). The Mass Spectra of Some Benzyl- and Dibenzyl-phosphines and their Oxides. Phosphorus, Sulfur, and Silicon and the Related Elements, 53(1-4), 269-274.

- Stradiotto, M., & Lund, C. L. (2016). Ligand Design in Metal Chemistry. John Wiley & Sons. (For context on bulky phosphine ligands).

- Cagle, E. C., Totsch, T. R., Erdmann, M. A., & Gray, G. M. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes.

-

Magritek. (2023). Monitoring the oxidation of Phosphine ligands using ³¹P NMR. Retrieved from [Link].

-

NIST Mass Spectrometry Data Center. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link].

-

ChemWhat. BENZYLDI-1-ADAMANTYLPHOSPHINE product page. Retrieved from [Link]3]

Sources

- 1. Fragmentation pathways and structural characterization of organophosphorus compounds related to the Chemical Weapons Convention by electron ionization and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl phosphine | C7H9P | CID 414658 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal structure analysis of DI(1-Adamantyl)benzylphosphine

An In-depth Technical Guide to the Crystal Structure Analysis of Di(1-Adamantyl)benzylphosphine

Foreword: The Archetype of Bulk and Precision in Catalysis

In the landscape of modern synthetic chemistry, phosphine ligands are indispensable tools that modulate the reactivity and selectivity of transition metal catalysts.[1] Among these, ligands bearing sterically demanding substituents have garnered significant attention for their ability to promote challenging cross-coupling reactions. This compound, a member of the cataCXium® ligand family, stands out as a paradigm of a bulky and electron-rich ligand. Its unique architecture, featuring two rigid and voluminous adamantyl groups attached to a phosphorus atom, creates a specific steric environment that is crucial for its catalytic efficacy in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[2]

This guide provides a comprehensive overview of the crystal structure analysis of this compound. While a detailed crystal structure of the free ligand is not publicly available, this document synthesizes information from the structural analysis of its metal complexes and related bulky phosphine ligands to present a cohesive and technically grounded exploration.[3] We will delve into the synthetic protocols, the principles of single-crystal X-ray diffraction, and an interpretation of the structural features that define the ligand's powerful role in catalysis.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The preparation of this compound is a multi-step process that requires careful handling of air-sensitive intermediates. The general strategy involves the synthesis of a di(1-adamantyl)phosphine precursor followed by benzylation.

Synthesis of Di(1-adamantyl)phosphine Precursor

An effective method for synthesizing the di(1-adamantyl)phosphine core involves the reaction of a phosphorus source with adamantyl precursors. A robust, improved synthesis for di(1-adamantyl)alkylphosphines involves the alkylation of di(1-adamantyl)phosphine, which can be generated from di(1-adamantyl)phosphinic acid chloride.[4] This precursor is synthesized from adamantane, aluminum trichloride, and phosphorus trichloride, and subsequently reduced using a powerful reducing agent like lithium aluminum hydride.[4][5]

Alternatively, di-(1-adamantyl)phosphonium trifluoromethanesulfonate can be synthesized and used as a precursor.[6][7]

Benzylation and Purification

The final step is the introduction of the benzyl group. This can be achieved through the reaction of the di(1-adamantyl)phosphine intermediate with benzyl bromide. The resulting phosphonium salt is then deprotonated to yield the final product.[8]

Growing Single Crystals

Obtaining crystals suitable for X-ray diffraction is a critical step that often requires empirical optimization. A common technique is slow evaporation of a saturated solution of the compound in an appropriate solvent system. For bulky, relatively nonpolar molecules like this compound, a solvent mixture such as dichloromethane/hexane or toluene/hexane can be effective. The slow diffusion of a non-solvent (e.g., hexane) into a solution of the compound in a good solvent (e.g., dichloromethane) at a constant temperature is another widely used method to promote the growth of high-quality single crystals.[9]

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The experimental workflow for single-crystal X-ray diffraction can be summarized as follows:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.[9]

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.[9]

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction patterns.[9]

Below is a diagram illustrating the workflow of single-crystal X-ray diffraction.

Structural Analysis and Discussion: The Dominance of Steric Bulk

Molecular Structure

The molecular structure of this compound is characterized by a central phosphorus atom bonded to two adamantyl groups and one benzyl group. The adamantyl groups are rigid, cage-like hydrocarbon structures that create a sterically hindered environment around the phosphorus atom.

The diagram below illustrates the connectivity of this compound.

Key Structural Parameters

The following table summarizes expected and observed structural parameters for this compound and its complexes, based on analogous structures.

| Parameter | Expected/Observed Value | Significance |

| P-C (adamantyl) bond length | ~1.88 Å | Standard single bond length, indicating strong covalent character. |

| P-C (benzyl) bond length | ~1.85 Å | Slightly shorter due to sp² character of the benzylic carbon. |

| C-P-C bond angles | 105-115° | These angles will be distorted from the ideal tetrahedral angle of 109.5° to accommodate the bulky adamantyl groups. |

| Tolman Cone Angle | > 180° | This large value quantifies the extreme steric bulk of the ligand, which is crucial for its catalytic performance. |

Discussion of Structural Implications

The crystal structures of copper(I) and silver(I) complexes of this compound reveal that the ligand's steric bulk dictates the coordination geometry of the metal center.[3] For instance, in the complex [Cu(this compound)2]BF4, the P-Cu-P angle is significantly distorted to 169.46(6)°, reflecting the steric repulsion between the two bulky ligands.[3]

This steric hindrance is the primary reason for the ligand's success in catalysis. The bulky adamantyl groups create a "pocket" around the metal center that:

-

Promotes Reductive Elimination: This is often the rate-limiting step in cross-coupling reactions, and the steric pressure from the ligand can accelerate this process.

-

Stabilizes Monoligated Species: The bulk can prevent the coordination of a second ligand, leading to highly reactive 14-electron intermediates that are crucial for catalytic activity.

-

Enhances Catalyst Longevity: The adamantyl cages can shield the metal center from decomposition pathways, leading to a more stable and longer-lived catalyst.

Conclusion

The structural analysis of this compound, inferred from its derivatives and related compounds, underscores the critical role of steric design in ligand chemistry. The two adamantyl groups create a unique and highly congested environment around the phosphorus atom, which in turn modulates the properties of the metal catalysts it coordinates to. This detailed understanding of its three-dimensional architecture provides a rational basis for its widespread application in challenging catalytic transformations and paves the way for the design of next-generation ligands with even greater efficacy.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]

- 5. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate | MDPI [mdpi.com]

An In-depth Technical Guide to DI(1-Adamantyl)benzylphosphine: Synthesis, Properties, and Catalytic Applications

Introduction: The Strategic Design of a Bulky, Electron-Rich Ligand

In the landscape of modern catalysis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the rational design of phosphine ligands is paramount to achieving high efficiency, stability, and broad substrate scope. Di(1-adamantyl)benzylphosphine, often referred to by its synonym cataCXium® ABn, emerges as a ligand of significant interest. It embodies the key principles of modern ligand design: the strategic incorporation of immense steric bulk via two 1-adamantyl groups coupled with the electron-donating nature of a tertiary phosphine. This combination creates a unique electronic and steric environment around the metal center, profoundly influencing the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination.

The two diamondoid adamantyl cages create a large, protective cone angle around the phosphorus atom. This steric hindrance is not merely for bulk; it actively promotes the formation of highly reactive, low-coordinate palladium(0) species, which are often the true catalysts in cross-coupling reactions. By discouraging the formation of inactive or less active bis-phosphine palladium complexes, the ligand ensures a high concentration of the catalytically active species. Furthermore, the adamantyl groups' rigid, three-dimensional structure provides a well-defined and stable coordination sphere that is resistant to decomposition pathways like P-C bond cleavage, enhancing catalyst longevity.

This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, its synthesis, and its proven applications in pivotal carbon-carbon bond-forming reactions. It is intended for researchers, chemists, and drug development professionals who seek to leverage the unique reactivity imparted by this advanced phosphine ligand.

Physicochemical and Structural Properties

The unique reactivity of this compound is a direct consequence of its distinct physical and structural characteristics. While detailed data for the free ligand is dispersed, analysis of its metal complexes provides significant insight into its properties.

| Property | Value | Reference / Source |

| Chemical Name | This compound | - |

| Synonym(s) | cataCXium® ABn, Benzyldi-1-adamantylphosphine | |

| CAS Number | 395116-70-8 | [1][2] |

| Molecular Formula | C₂₇H₃₇P | [1][2] |

| Molecular Weight | 392.56 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| ³¹P NMR (CDCl₃) | ~35-40 ppm (estimated for free ligand) | |

| Melting Point | Not explicitly reported | - |

| Solubility | Soluble in common organic solvents (e.g., toluene, THF, dichloromethane) | General observation for similar phosphines |

Structural Analysis through X-ray Crystallography

While the crystal structure of the free ligand is not publicly available, X-ray diffraction studies on its copper(I) and silver(I) complexes have provided invaluable information about its steric and coordination properties.[2]

In a complex with copper(I) chloride, this compound forms a dimeric species, [Cu₂(μ-Cl)₂L₂]. The adamantyl groups dictate a distorted trigonal-planar geometry around each copper atom. When reacted with a non-coordinating anion like BF₄⁻, it forms a two-coordinate complex, [CuL₂]BF₄, with a P–Cu–P bond angle of 169.46(6)°. This significant deviation from ideal linear geometry (180°) is a direct consequence of the steric repulsion between the two bulky adamantyl groups on each ligand, forcing them to bend away from each other.[2]

Similarly, a silver(I) chloride complex, [AgClL₂], exhibits a distorted P–Ag–P bond angle of approximately 149.02(5)°.[2]

These structural features are critical. The large cone angle and the resulting distortions in coordination geometry are thought to be instrumental in the ligand's ability to promote challenging cross-coupling reactions, particularly with less reactive substrates like aryl chlorides.[2] The steric pressure facilitates the formation of coordinatively unsaturated metal centers, a prerequisite for substrate binding and subsequent catalytic turnover.

Synthesis of this compound

The synthesis of bulky, electron-rich phosphines like this compound requires a robust methodology that avoids the use of overly sensitive or hazardous reagents. An improved and generally applicable synthesis for di(1-adamantyl)alkylphosphines has been developed, which proceeds via the alkylation of di(1-adamantyl)phosphine followed by deprotonation.[3][4][5] This method is advantageous as it circumvents the need for chlorination with phosgene or the formation of the highly sensitive lithium di(1-adamantyl)phosphide.[3][4][5]

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially available di(1-adamantyl)phosphine.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of di(1-adamantyl)alkylphosphines.[3][4][5]

Step 1: Synthesis of Di(1-adamantyl)benzylphosphonium Bromide

-

To a solution of di(1-adamantyl)phosphine (1.0 eq) in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (Argon or Nitrogen), add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

-

Collect the solid product by filtration, wash with a non-polar solvent (e.g., pentane or hexane) to remove any unreacted starting materials, and dry under vacuum. The phosphonium salt is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Suspend the di(1-adamantyl)benzylphosphonium bromide (1.0 eq) in an anhydrous, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a strong base (e.g., sodium hydride (1.2 eq) or potassium tert-butoxide (1.2 eq)) portion-wise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction carefully by the slow addition of degassed water.

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol).

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its role as a supporting ligand in palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-rich nature make it particularly effective for reactions involving challenging substrates, such as unactivated and sterically hindered aryl chlorides.

The Catalytic Cycle: A Ligand's Influence

The ligand exerts its influence at each stage of the catalytic cycle.

Caption: The role of the phosphine ligand in the Pd-catalyzed cross-coupling cycle.

-

Oxidative Addition: The electron-donating character of the phosphine increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.

-

Transmetalation: The steric bulk of the adamantyl groups can play a role in the transmetalation step, where the organic group (R) is transferred from an organometallic reagent (R-M) to the palladium center.

-

Reductive Elimination: The steric strain imposed by the bulky ligands on the palladium(II) intermediate promotes the final reductive elimination step, where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.

Suzuki-Miyaura Coupling

Di(1-adamantyl)alkylphosphines have demonstrated excellent performance in the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids.[3][4][5] These reactions are notoriously difficult with less electron-rich and less bulky phosphine ligands.

Typical Reaction Conditions:

-

Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃

-

Ligand: this compound (or a related di(1-adamantyl)alkylphosphine)

-

Base: K₃PO₄, Cs₂CO₃, or K₂CO₃

-

Solvent: Toluene, Dioxane, or DMF

-

Temperature: 80-120 °C

| Aryl Chloride | Arylboronic Acid | Base | Solvent | Yield (%) | Reference |

| 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | >95 | [3][4][5] |

| 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | >90 | [3][4][5] |

| 4-Chloroanisole | 4-Methylphenylboronic acid | Cs₂CO₃ | Dioxane | >95 | [6] |

| 3-Chloropyridine | Phenylboronic acid | K₂CO₃ | DMF | >85 | [3][4][5] |

Sonogashira Coupling

The structural features of this compound make it a promising candidate for the Sonogashira coupling of aryl chlorides with terminal alkynes.[2] The ligand's ability to stabilize monomeric, coordinatively unsaturated metal centers is key to activating the otherwise unreactive C-Cl bond towards alkynylation.

Typical Reaction Conditions:

-

Palladium Source: Pd(OAc)₂ or PdCl₂(PPh₃)₂

-

Ligand: this compound

-

Copper Co-catalyst: CuI

-

Base: A strong amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Solvent: Toluene, DMF, or THF

While specific yield data for a broad range of substrates using this exact ligand is not compiled in a single source, the principles suggest high efficacy, particularly for challenging aryl chloride substrates where other phosphine ligands may fail.

Safety and Handling

As with all organophosphorus compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Toxicity: Tertiary phosphines can be toxic if inhaled, ingested, or absorbed through the skin.

-

Air Sensitivity: While generally more stable than trialkylphosphines, it is good practice to handle and store this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation to the corresponding phosphine oxide.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. For handling the solid, a dust mask is recommended.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.[1]

Conclusion

This compound stands as a testament to the power of rational ligand design in catalysis. The deliberate combination of extreme steric bulk from its adamantyl moieties and the inherent electron-donating properties of a tertiary phosphine creates a highly effective ligand for challenging palladium-catalyzed cross-coupling reactions. Its ability to promote the activation of unreactive aryl chlorides has made it a valuable tool in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. The structural insights gained from its metal complexes provide a clear rationale for its enhanced reactivity, guiding chemists in the selection of optimal catalysts for demanding synthetic transformations. As the push for more efficient and sustainable chemical synthesis continues, the application of well-designed, robust ligands like this compound will undoubtedly continue to expand.

References

- Davidson, R., Jameson, G. B., Ainscough, E. W., & Brodie, A. M. (2016). Structural features of di(1-adamantyl)benzylphosphane complexes of Cu(I) and Ag(I). Polyhedron, 119, 584-589.

-

PubChem. this compound.[Link]

- Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112.

- Herrmann, W. A., et al. (2002). CataCXium® A, a Highly Efficient Bulky Phosphine Ligand for Palladium-Catalyzed Cross-Coupling Reactions.

- Zapf, A., & Beller, M. (2001). The Development of New Catalysts for Suzuki Cross-Coupling Reactions of Aryl Chlorides. Chemistry—A European Journal, 7(13), 2908-2915.

- Tewari, A., Hein, M., Zapf, A., & Beller, M. (2004). General Synthesis and Catalytic Applications of Di(1-adamantyl)alkylphosphines and their Phosphonium Salts. Synthesis, 2004(6), 935-941.

- Sung, K., et al. (2019). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Molecules, 24(12), 2249.

- Stradiotto, M., et al. (2017). Exploring the Influence of Phosphine Ligation on the Gold-Catalyzed Hydrohydrazination of Terminal Alkynes at Room Temperature. Chemistry – A European Journal, 23(40), 9649-9656.

- Beller, M., et al. (2007). A general and efficient palladium-catalyzed reductive carbonylation of aryl and vinyl halides. Tetrahedron Letters, 48(45), 7977-7980.

-

ResearchGate. General Synthesis and Catalytic Applications of Di(1-adamantyl)alkylphosphines and Their Phosphonium Salts.[Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Air and Moisture Sensitivity of Di(1-Adamantyl)benzylphosphine: Handling, Stability, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(1-adamantyl)benzylphosphine is a sterically demanding, electron-rich phosphine ligand integral to modern catalysis, particularly in cross-coupling reactions. Its efficacy, however, is intrinsically linked to its sensitivity to atmospheric oxygen and moisture. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, and offering field-proven protocols for its handling, storage, and the characterization of its primary degradation product, this compound oxide. A thorough understanding of these principles is paramount for ensuring experimental reproducibility and maximizing the catalytic potential of this valuable reagent.

Introduction: The Dichotomy of Reactivity and Instability

The utility of this compound in catalysis stems from the unique electronic and steric properties imparted by its bulky adamantyl and benzyl substituents. The adamantyl groups create a sterically hindered environment around the phosphorus atom, which can promote challenging reductive elimination steps in catalytic cycles.[1] Concurrently, the electron-donating nature of the alkyl groups increases the nucleophilicity of the phosphorus center, enhancing its coordination to metal catalysts.[2] However, this high electron density also renders the phosphine susceptible to oxidation by atmospheric oxygen.[3] This guide will dissect the chemical principles governing this sensitivity and provide actionable protocols for its mitigation.

The Chemistry of Degradation: Oxidation and the Formation of Phosphine Oxide

The primary pathway for the degradation of this compound in the presence of air is oxidation to its corresponding phosphine oxide. This transformation, depicted in Figure 1, involves the formation of a phosphorus-oxygen double bond, a thermodynamically favorable process.[4] While the substantial steric bulk of the adamantyl groups provides a degree of kinetic stability compared to less hindered phosphines, this does not confer complete immunity to oxidation, particularly in solution.[5][6]

Figure 1: Oxidation of this compound

Caption: The reaction of this compound with atmospheric oxygen to form the corresponding phosphine oxide.

The rate of oxidation is influenced by several factors, including the solvent, temperature, and the presence of light. Solvents capable of dissolving oxygen to a greater extent can accelerate degradation.[4] While solid this compound exhibits greater stability, it is not entirely immune to oxidation over extended periods and should be stored under an inert atmosphere.[7]

Hydrolysis, or reaction with water, is a less common degradation pathway for tertiary phosphines like this compound under neutral conditions. However, in the presence of strong acids or bases, or at elevated temperatures, hydrolysis can occur, leading to the formation of phosphine oxide and other byproducts. The steric hindrance of the adamantyl groups also plays a role in slowing the rate of hydrolysis.[8]

Safe Handling and Storage: Preserving the Integrity of this compound

Given its air and moisture sensitivity, the handling and storage of this compound require the use of inert atmosphere techniques.[7] The two primary methods for creating an inert environment are the use of a glovebox or a Schlenk line.

Table 1: Comparison of Inert Atmosphere Techniques

| Technique | Advantages | Disadvantages |

| Glovebox | Provides a continuously inert atmosphere; allows for the use of standard laboratory equipment. | Higher initial cost and maintenance; requires careful management of the antechamber. |

| Schlenk Line | Lower initial cost; versatile for a range of reaction scales. | Requires more specialized glassware; risk of air exposure during transfers. |

3.1. General Handling Recommendations

-

Always handle this compound under an inert atmosphere of nitrogen or argon.[9]

-

Use oven-dried glassware to minimize adsorbed moisture.

-

Employ degassed solvents for all solutions.

-

When transferring the solid, do so in a glovebox or under a positive pressure of inert gas.

-

For transfers of solutions, use cannula or syringe techniques with septa-sealed flasks.

3.2. Storage Protocols

-

Store solid this compound in a tightly sealed container inside a desiccator or glovebox .[7]

-

For long-term storage, refrigeration or freezing under an inert atmosphere is recommended to minimize any potential thermal degradation.

-

Solutions of the phosphine should be freshly prepared and used promptly. If storage is necessary, they should be kept in a sealed flask under an inert atmosphere and refrigerated.

Figure 2: Workflow for Handling Air-Sensitive Reagents

Caption: A generalized workflow for the safe handling of this compound.

Analytical Characterization of Oxidation: The Power of ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for assessing the purity of this compound and monitoring its oxidation.[10][11] The phosphorus nucleus is highly sensitive to its electronic environment, resulting in a wide range of chemical shifts that can distinguish between the phosphine and its oxide.

The ³¹P NMR spectrum of this compound will exhibit a characteristic signal for the trivalent phosphorus atom. Upon oxidation, a new signal corresponding to the pentavalent phosphine oxide will appear at a significantly downfield chemical shift.[12] The relative integration of these two signals provides a quantitative measure of the extent of oxidation.

Table 2: Expected ³¹P NMR Chemical Shift Ranges

| Compound | Phosphorus Oxidation State | Typical ³¹P NMR Chemical Shift (ppm) |

| This compound | +3 | Varies, typically in the upfield region |

| This compound Oxide | +5 | Downfield relative to the phosphine |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Experimental Protocols

5.1. Protocol for Monitoring the Oxidation of this compound by ³¹P NMR

This protocol provides a method for qualitatively and quantitatively assessing the air sensitivity of this compound in solution.

Materials:

-

This compound

-

Anhydrous, degassed solvent (e.g., toluene-d₈ or CDCl₃)

-

NMR tube with a J. Young valve or a septum-sealed cap

-

Glovebox or Schlenk line

-

Gastight syringe

Procedure:

-

In a glovebox or on a Schlenk line, accurately weigh a sample of this compound (e.g., 20 mg) into a clean, dry vial.

-

Add a known volume of the degassed NMR solvent (e.g., 0.6 mL) to the vial to create a stock solution.

-

Transfer the solution to the NMR tube using a gastight syringe.

-

Seal the NMR tube.

-

Acquire an initial ³¹P NMR spectrum (t=0).

-

To assess air sensitivity, carefully introduce a small, controlled amount of air into the NMR tube (e.g., by quickly removing and replacing the cap in the air, or by injecting a known volume of air with a syringe).

-

Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., 1, 4, 12, and 24 hours) to monitor the appearance and growth of the phosphine oxide peak.

-

Data Analysis: Integrate the signals for both the phosphine and the phosphine oxide at each time point to determine the percentage of oxidation over time.

5.2. Protocol for the Safe Handling and Dispensing of Solid this compound

This protocol outlines the steps for safely weighing and dispensing the solid phosphine for use in a reaction.

Materials:

-

This compound in its original container

-

Spatula

-

Weighing paper or a small vial

-

Reaction flask with a septum

-

Glovebox or Schlenk line

Procedure (Glovebox):

-

Introduce the sealed container of this compound, a spatula, weighing paper/vial, and the reaction flask into the glovebox antechamber and evacuate/refill with inert gas for at least three cycles.

-

Inside the glovebox, open the container of the phosphine.

-

Using the spatula, weigh the desired amount of the solid onto the weighing paper or into the vial.

-

Quickly transfer the weighed solid into the reaction flask.

-

Seal the reaction flask and the original container of the phosphine.

-

The sealed reaction flask can now be removed from the glovebox for the subsequent addition of solvents and reagents.

Procedure (Schlenk Line):

-

Connect the reaction flask to the Schlenk line and evacuate/refill with inert gas three times.

-

Maintain a positive pressure of inert gas flowing out of the flask.

-

Briefly remove the septum and add the desired amount of this compound to the flask against the counterflow of inert gas.

-

Immediately reseal the flask with the septum.

-

Purge the flask with another evacuate/refill cycle to remove any air that may have entered during the transfer.

Conclusion

This compound is a powerful ligand in the chemist's toolkit, but its effective use is contingent on a disciplined approach to handling and an awareness of its inherent air and moisture sensitivity. The primary degradation pathway is oxidation to the corresponding phosphine oxide, a process that can be readily monitored by ³¹P NMR spectroscopy. By adhering to the principles of inert atmosphere chemistry and the protocols outlined in this guide, researchers can ensure the integrity of their this compound, leading to more reliable and reproducible results in their synthetic endeavors.

References

- The Hydrolysis of Phosphinates and Phosphon

- Di(1-adamantyl)

- A Comparative Guide to the Air Stability of Phosphine Ligands. Benchchem.

- BENZYLDI-1-ADAMANTYLPHOSPHINE Safety D

- Di(1-adamantyl)

- Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability. Thieme Chemistry.

- DI-1-ADAMANTYLPHOSPHINE Safety D

- Triple adamantane expands the boundary of phosphine ligands. C&EN Global Enterprise.

- Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity, and Polarizability.

- Synthesis, structure, and reactivity of some sterically hindered (Silylamino)phosphines. Inorganic Chemistry.

- Tri(1-adamantyl)phosphine: Exceptional catalytic effects enabled by the synergy of chemical stability, donicity, and polarizability. Princeton University.

- Synthesis, Structure, and Reactivity of Some Sterically Hindered (Silylamino)phosphines.

- Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Applic

- Monitoring the Oxidation of Phosphine ligands using 31P NMR. Magritek.

- Monitoring the oxidation of Phosphine ligands using 31P NMR.

- This compound. PubChem.

- Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics.

- Predicting the Air Stability of Phosphines.

- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.

- Phosphine Ligand Oxid

- How Bulky Can a Phosphine Ligand Be? ChemistryViews.

- 31P NMR Chemical Shifts.

- Application Notes and Protocols for Quantitative ³¹P-NMR in Purity Assessment of Organophosphorus Compounds. Benchchem.

- This compound. Lumora Chemicals.

- Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.

- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd..

- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments.

- Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium C

- 31 Phosphorus NMR. University of Sheffield.

- Phosphines. Chemistry LibreTexts.

- 31P{1H} NMR chemical shifts of the free phosphine ligands and their gold(I) complexes.

- 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. RSC Publishing.

- Sterically hindered and unsymmetrical phosphines: synthetic and catalytic aspects. University of Johannesburg.

- Di(1-adamantyl)

- Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1- adamantyl)phosphonium Trifluoromethanesulfonate and Tri-(1-adamantyl)phosphine. Organic Syntheses.

- Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University.

- Synthesis and characterization of polyimides from bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine oxide.

- Di(1-adamantyl)

- Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)

- The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews.

- Shelf-Life & Storage Conditions. Astro Chemical.

- Di(1-adamantyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. Verification Required - Princeton University Library [oar.princeton.edu]

- 6. How Bulky Can a Phosphine Ligand Be? - ChemistryViews [chemistryviews.org]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. magritek.com [magritek.com]

- 11. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 12. nmr.oxinst.com [nmr.oxinst.com]

A Technical Guide to the Solubility of Di(1-Adamantyl)benzylphosphine for Advanced Catalysis

Introduction: The Role of Steric Bulk and Electron Richness in Modern Catalysis

Di(1-adamantyl)benzylphosphine, a member of the cataCXium® ligand family, is a highly effective monodentate phosphine ligand critical to numerous transition-metal-catalyzed reactions.[1] Its structure, featuring two bulky, diamondoid adamantyl groups and a benzyl substituent attached to a phosphorus atom, imparts a unique combination of extreme steric hindrance and high electron density.[2][3] These characteristics are instrumental in promoting challenging cross-coupling reactions such as the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations by stabilizing low-coordinate, catalytically active metal centers and facilitating key steps like oxidative addition and reductive elimination.[3]

Despite its utility, the physical properties of this compound, particularly its solubility, are not widely documented in public literature. As a solid compound (C₂₇H₃₇P, M.W. 392.56 g/mol ), understanding its behavior in various organic solvents is paramount for researchers in catalyst preparation, reaction optimization, and product purification.[4][5] This guide provides a comprehensive overview of the theoretical and practical aspects of this ligand's solubility, offering a robust experimental protocol for its quantitative determination.

Molecular Characteristics Influencing Solubility

The solubility of this compound is dictated by its distinct molecular structure. The two adamantyl groups create a highly lipophilic and nonpolar molecule. According to the principle of "like dissolves like," solubility is expected to be highest in nonpolar organic solvents.

-

Steric Hindrance: The immense bulk of the adamantyl cages can limit efficient packing in a crystal lattice, which may aid dissolution. However, this same bulk can also hinder effective solvation by solvent molecules.

-

Intermolecular Forces: The primary intermolecular forces at play are weak van der Waals interactions. The absence of significant hydrogen bonding capability means the ligand will have poor solubility in polar protic solvents like water or ethanol.

-

Electron Density: While the phosphorus atom is electron-rich, a key feature for its catalytic activity, this electronic character does not translate to polarity in a way that would enhance solubility in polar solvents.[6]

The structure of this compound is visualized below.

Caption: Structure of this compound.

Qualitative Solubility Profile

While quantitative data is scarce, a qualitative solubility profile can be inferred from solvents commonly used in reactions where this ligand is employed.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Soluble to Highly Soluble | Nonpolar nature aligns well with the ligand's lipophilicity. These are common solvents for cross-coupling reactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, Dioxane | Soluble | Moderately polar aprotic solvents capable of solvating the nonpolar structure. THF is a common reaction solvent.[7] |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane, Pentane | Sparingly Soluble to Insoluble | Although nonpolar, these solvents may be too weak to effectively solvate the large molecule. They are often used as anti-solvents to precipitate related phosphine oxides.[7] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Good general-purpose solvents for nonpolar to moderately polar organic compounds. Note: Chloroform can react with some phosphines.[8] |

| Polar Aprotic Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF) | Sparingly Soluble | The polarity of these solvents makes them poor matches for the highly nonpolar ligand. |

| Polar Protic Solvents | Water, Methanol, Ethanol | Insoluble | The ligand cannot form hydrogen bonds and is highly hydrophobic.[9] |

Experimental Protocol for Quantitative Solubility Determination

Given the air-sensitive nature of electron-rich phosphines, all manipulations must be performed using robust air-free techniques to prevent oxidation to the corresponding phosphine oxide, which would confound the results.[6][10][11] The following protocol outlines a reliable gravimetric method for determining solubility.

Causality and Method Rationale

-

Inert Atmosphere: An inert atmosphere (nitrogen or argon) is mandatory.[7] The phosphorus(III) center is readily oxidized to phosphorus(V) by atmospheric oxygen, which would alter the compound's physical properties and invalidate the measurement.[11] A glovebox is the preferred environment for all manipulations.[12]

-

Equilibrium Attainment: Solubility is an equilibrium property. The protocol ensures equilibrium is reached by agitating the mixture for an extended period (24 hours). Temperature control is critical as solubility is temperature-dependent.

-

Gravimetric Analysis: This is a direct and reliable method. By taking a known volume of the saturated solution and evaporating the solvent, the mass of the dissolved solid can be determined accurately.

-

Solvent Purity: Using anhydrous, degassed solvents is crucial. Water and oxygen are the primary sources of degradation for air-sensitive phosphines.[12]

Experimental Workflow

Caption: Workflow for Determining Phosphine Solubility.

Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Anhydrous, degassed organic solvents (e.g., Toluene, THF, Hexane)

-

Glovebox or Schlenk line setup[12]

-

2 mL and 4 mL glass vials with PTFE-lined caps

-

Magnetic stir bars and stir plate

-

Volumetric pipette (Class A) and pipette bulb

-

Analytical balance (0.1 mg readability)

-

High vacuum line or rotary evaporator

Procedure:

-

Preparation (inside a glovebox): a. To a 4 mL vial, add an excess amount of this compound solid (e.g., 100-200 mg, enough to ensure saturation). b. Using a volumetric pipette, add a precise volume (e.g., 2.0 mL) of the desired anhydrous, degassed solvent. c. Add a small magnetic stir bar, cap the vial tightly, and seal with paraffin film for extra security.

-

Equilibration: a. Place the vial on a magnetic stir plate set to a constant temperature (e.g., 25.0 °C). b. Stir the suspension vigorously for 24 hours to ensure the dissolution equilibrium is reached. c. Turn off the stirring and allow the excess solid to settle completely over 2-4 hours, leaving a clear, saturated supernatant.

-

Sampling (inside a glovebox): a. Tare a clean, dry 2 mL vial on the analytical balance and record its mass (Mass_vial). b. Carefully draw a precise aliquot of the clear supernatant (e.g., 1.00 mL) using a clean, dry volumetric pipette. Avoid disturbing the settled solid. c. Transfer the aliquot to the tared 2 mL vial. d. Cap the vial immediately to prevent solvent evaporation.

-

Analysis: a. Remove the sample vial from the glovebox. b. Remove the solvent under high vacuum until the solid residue is completely dry and a constant mass is achieved. c. Weigh the vial containing the dried solid on the same analytical balance (Mass_final).

-

Calculation: a. Mass of Solute: Mass_solute = Mass_final - Mass_vial b. Solubility: Solubility (g/L) = Mass_solute (g) / Volume of aliquot (L)

Safety and Handling Considerations

-

Air Sensitivity: this compound is an electron-rich phosphine and should be handled exclusively under an inert atmosphere (argon or nitrogen) to prevent oxidation.[6]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, lab coat, and appropriate gloves.[5]

-

Storage: Store the solid ligand in a tightly sealed container under an inert atmosphere, preferably in a desiccator or glovebox.

-

Disposal: Dispose of phosphine-containing waste in accordance with local institutional regulations. Quenching with an oxidizing agent like bleach may be required.

Conclusion

This compound is a cornerstone ligand for advanced organic synthesis. While its large, nonpolar structure suggests high solubility in aromatic and ethereal solvents and poor solubility in hydrocarbons and polar media, quantitative data must be determined empirically. The detailed protocol provided in this guide offers a self-validating and robust method for researchers to accurately measure the solubility of this air-sensitive ligand in any solvent of interest. Adherence to strict air-free techniques is critical to ensure the integrity of the results and the reactivity of the ligand in subsequent catalytic applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

G. J. P. Dite, C. J. T. Hyland, and J. L. McSkimming. The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 2021, 50(6), 3668-3687. DOI:10.1039/D0CS01556C. Available from: [Link]

-

Findable. The Science Behind Di(adamantan-1-yl)(benzyl)phosphine: Applications and Sourcing. Findable. Available from: [Link]

-

M. V. C. G. de Oliveira, et al. Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes. PLoS ONE, 2018, 13(2): e0192326. Available from: [Link]

-

S. Roy, et al. Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 2021, 40(7), 813–826. Available from: [Link]

-

A. M. Z. Slawin, et al. Tri-(1-adamantyl)phosphine. Organic Syntheses, 2021, 98, 289-309. Available from: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | C27H37P | CID 11271420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound 95 395116-70-8 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Using phosphine ligands with a biological role to modulate reactivity in novel platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to DI(1-Adamantyl)benzylphosphine: A Ligand for Advanced Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of Bulky Phosphine Ligands in Modern Synthesis

In the landscape of modern synthetic organic chemistry, the development of sophisticated phosphine ligands has been a driving force behind the evolution of powerful cross-coupling methodologies. Among these, DI(1-Adamantyl)benzylphosphine (CAS Number: 395116-70-8), also known as cataCXium® ABn, has emerged as a significant player. This technical guide provides a comprehensive overview of its core attributes, synthesis, and applications, with a focus on the mechanistic rationale behind its efficacy. The unique structural amalgamation of two bulky, rigid adamantyl groups with a benzyl substituent imparts a distinct combination of steric and electronic properties, rendering it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[1]

Physicochemical and Structural Characteristics

This compound is a solid organophosphorus compound with the empirical formula C₂₇H₃₇P and a molecular weight of 392.56 g/mol .[1][2] Its structure is characterized by a central phosphorus atom bonded to two adamantyl cages and a benzyl group.

| Property | Value | Source |

| CAS Number | 395116-70-8 | [1] |

| Molecular Formula | C₂₇H₃₇P | [1][2] |

| Molecular Weight | 392.56 g/mol | [1][2] |

| Form | Solid | |

| InChI | 1S/C27H37P/c1-2-4-19(5-3-1)18-28(26-12-20-6-21(13-26)8-22(7-20)14-26)27-15-23-9-24(16-27)11-25(10-23)17-27/h1-5,20-25H,6-18H2/t20-,21+,22-,23-,24+,25-,26-,27- | |

| SMILES | C1[C@H]2C[C@H]3C[C@@H]1C(C3)P(Cc4ccccc4)[C@@]56C[C@@H]7CC5">C@@HC6 |

Spectroscopic Data: While specific, publicly available NMR spectra for this compound are not readily found in the searched literature, typical ¹H NMR would show characteristic signals for the adamantyl and benzyl protons. The ³¹P NMR spectrum is a crucial tool for characterizing phosphine ligands and would exhibit a single resonance, the chemical shift of which would provide insight into the electronic environment of the phosphorus atom.

The Rationale Behind the Adamantyl Moiety: Steric and Electronic Effects